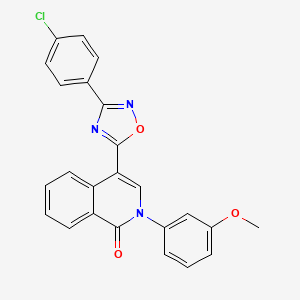

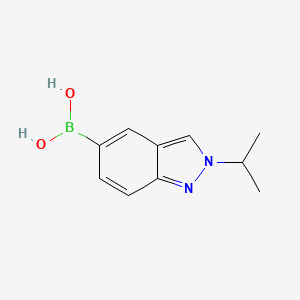

(2-Isopropylindazol-5-yl)boronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(2-Isopropylindazol-5-yl)boronic acid” is a chemical compound with the CAS Number: 1801155-98-5 and a molecular weight of 204.04 . Its IUPAC name is (2-isopropyl-2H-indazol-5-yl)boronic acid .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, boronic acids in general can be synthesized using various methods. One such method involves the use of metal-catalyzed processes like the Suzuki–Miyaura reaction .Molecular Structure Analysis

The molecular formula of “this compound” is C10H13BN2O2 . Boronic acids are known to form five-membered boronate esters with diols .Chemical Reactions Analysis

Boronic acids, including “this compound”, can participate in various chemical reactions. For instance, pinacol boronic esters, which are valuable building blocks in organic synthesis, can undergo catalytic protodeboronation . Boronic acid-mediated cis-diol conjugation is also a well-studied reaction .Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 204.04 and is typically stored in a refrigerated environment .科学的研究の応用

Synthesis and Cross-Coupling Reactions

(2-Isopropylindazol-5-yl)boronic acid is a versatile molecule that plays a crucial role in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions. Bouillon et al. (2003) demonstrated the synthesis of novel halopyridinylboronic acids and esters as stable, crystalline partners for Suzuki cross-coupling reactions. These compounds undergo Pd-catalyzed coupling with arylhalides, authorizing strategies to produce new pyridine libraries, underscoring the importance of boronic acids in facilitating the creation of diverse organic compounds Bouillon et al., 2003.

Catalysis and Enantioselective Reactions

Boronic acids are known for their catalytic properties, as illustrated by Hashimoto et al. (2015), who discovered a boronic acid catalysis enabling the aza-Michael addition of hydroxamic acid to quinone imine ketals in a highly enantioselective manner. This finding opens pathways to densely functionalized cyclohexanes, highlighting the catalytic versatility of boronic acids in organic reactions Hashimoto et al., 2015.

Sensing and Assembly Applications

Boronic acids exhibit a unique ability to form reversible covalent bonds with diols, which has been exploited in sensing, recognition, and assembly applications. Bull et al. (2013) discussed the exploitation of boronic acids' reversible covalent bonding for recognition, sensing, and assembly, demonstrating their utility in developing sensors and separation systems for saccharides and Lewis bases Bull et al., 2013.

Biomedical Applications

In the biomedical field, boronic acid polymers have shown promise in treating various diseases, including HIV, obesity, diabetes, and cancer. Cambre and Sumerlin (2011) highlighted the value of boronic acid-containing polymers in biomedical applications, emphasizing their unique reactivity, solubility, and responsive nature. This research showcases the potential of boronic acid polymers in developing new biomaterials for medical applications Cambre & Sumerlin, 2011.

Fluorescent Chemosensors

Boronic acids serve as the basis for developing selective fluorescent chemosensors for detecting bioactive substances, important for disease prevention, diagnosis, and treatment. Huang et al. (2012) reviewed the progress of boronic acid sensors for carbohydrates, L-dopamine, fluoride, copper ion, mercury ion, and hydrogen peroxide, illustrating the broad applicability of boronic acids in fluorescent sensing technologies Huang et al., 2012.

作用機序

Target of Action

The primary target of (2-Isopropylindazol-5-yl)boronic acid is the palladium (II) complex in the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group in the compound transfers formally nucleophilic organic groups from boron to palladium . This results in the formation of a new Pd–C bond .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Suzuki–Miyaura coupling reaction . This reaction involves the coupling of two chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds .

Pharmacokinetics

It’s known that boronic acids and their esters are only marginally stable in water . The rate of hydrolysis of boronic esters is dependent on the substituents in the aromatic ring and is considerably accelerated at physiological pH . Therefore, the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their impact on bioavailability would need to be considered in this context .

Result of Action

The result of the action of this compound is the formation of new carbon–carbon bonds through the Suzuki–Miyaura coupling reaction . This enables the synthesis of a wide range of organic compounds .

Action Environment

The action of this compound is influenced by environmental factors such as pH. The rate of hydrolysis of boronic esters, including this compound, is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability may vary depending on the pH of the environment .

Safety and Hazards

将来の方向性

Boronic acids, including “(2-Isopropylindazol-5-yl)boronic acid”, are increasingly being used in diverse areas of research . Their applications range from chemical biology and medicinal chemistry to biomedical devices and material chemistry . The exploration of novel chemistries using boron is expected to fuel emergent sciences .

特性

IUPAC Name |

(2-propan-2-ylindazol-5-yl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BN2O2/c1-7(2)13-6-8-5-9(11(14)15)3-4-10(8)12-13/h3-7,14-15H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDRHNTZUSGLDMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=CN(N=C2C=C1)C(C)C)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 6-acetyl-2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2772016.png)

![4-(bromomethyl)-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B2772018.png)

![3-(4-Propoxyphenyl)-1-[4-(2-pyridinyl)piperazino]-2-propen-1-one](/img/structure/B2772027.png)

![3-benzyl-8-methyl-5-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2772028.png)

![3-cyclohexyl-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)propanamide](/img/structure/B2772030.png)

![N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2772032.png)

![(2-Methyl-1,3-thiazol-4-yl)-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B2772035.png)